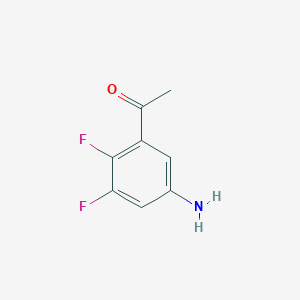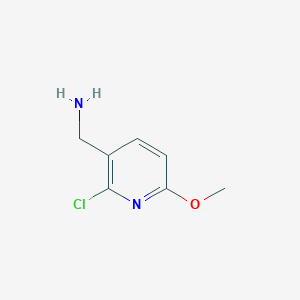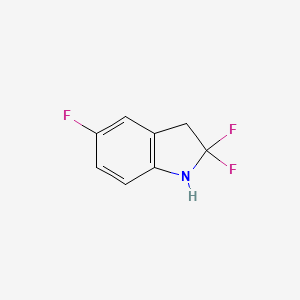
2,2,5-Trifluoroindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5-Trifluoroindoline is a fluorinated indole derivative with the chemical formula C₈H₆F₃N and a molecular weight of 173.13 g/mol . This compound is part of a broader class of fluorinated indoles, which are known for their significant biological and pharmacological activities . The presence of fluorine atoms in the indole structure enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trifluoroindoline typically involves the trifluoromethylation of indoles. One efficient method is the metal-free oxidative trifluoromethylation using CF₃SO₂Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group to the C2 position of the indole ring. The reaction conditions include the use of tert-butyl hydroperoxide (TBHP) as an oxidant in acetonitrile at 140°C for 18 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale trifluoromethylation reactions using similar reagents and conditions as described above. The scalability of these reactions is facilitated by the availability of reagents like CF₃SO₂Na, which are cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,5-Trifluoroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroindole derivatives.
Reduction: Reduction reactions can modify the indole ring, potentially leading to the formation of different fluorinated indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include TBHP and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products: The major products formed from these reactions include various trifluoromethylated indole derivatives, which have significant applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
2,2,5-Trifluoroindoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2,5-Trifluoroindoline involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, fluorinated indoles have been shown to inhibit enzymes involved in viral replication and cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroethanol: Another fluorinated compound with applications in organic synthesis and pharmaceuticals.
5-Fluoroindoline-2,3-dione: A fluorinated indole derivative used in the synthesis of various bioactive molecules.
Uniqueness: 2,2,5-Trifluoroindoline is unique due to the specific positioning of the trifluoromethyl group on the indole ring, which significantly influences its chemical reactivity and biological activity. This positioning allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H6F3N |
|---|---|
Molekulargewicht |
173.13 g/mol |
IUPAC-Name |
2,2,5-trifluoro-1,3-dihydroindole |
InChI |
InChI=1S/C8H6F3N/c9-6-1-2-7-5(3-6)4-8(10,11)12-7/h1-3,12H,4H2 |
InChI-Schlüssel |
ZULAIBFNHAWBFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)F)NC1(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



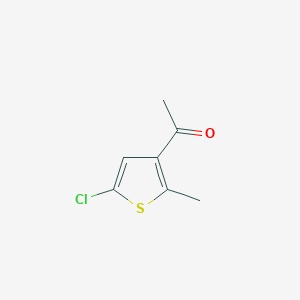
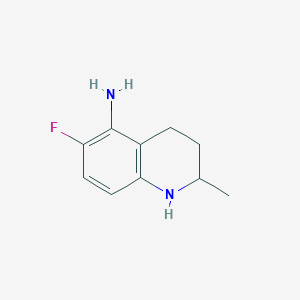


![2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B11913018.png)


